Penilloaldehyde (CAS 5663-61-6) is a distinct aldehyde-containing degradation product formed from the hydrolysis of the β-lactam ring in penicillin G. Unlike other penicillin degradants such as penicilloic or penilloic acids, its reactive aldehyde functionality makes it a critical, and often problematic, intermediate in specific chemical processes. Its primary procurement drivers are its essential role as a well-characterized analytical reference standard for quality control and its status as a yield-limiting byproduct that must be monitored and removed during the synthesis of related compounds like D-penicillamine.
Using a crude mixture of penicillin degradation products or substituting with other purified degradants like penicilloic or penilloic acid is not viable for applications requiring Penilloaldehyde. The degradation of penicillin G is highly condition-dependent, yielding different major products under varying pH and temperature, with penilloic and penicilloic acids often being the most abundant. If a process specifically requires the unique reactivity of the aldehyde group for a subsequent reaction or needs a precise analytical standard to quantify this specific impurity, the presence of related carboxylic acids or other byproducts will lead to process failure, inaccurate quantification, and non-compliant quality control.
In the established industrial synthesis of D-penicillamine from penicillin, Penilloaldehyde is generated as a primary interfering byproduct. A key patent demonstrates that failure to remove this specific aldehyde from the reaction mixture prior to converting the penicillamine-mercuric salt complex drastically inhibits the process. In an aqueous alcoholic medium, the presence of Penilloaldehyde was shown to reduce the recoverable yield of the final D-penicillamine product to nearly zero.
| Evidence Dimension | Recoverable Yield of D-Penicillamine |
| Target Compound Data | Process requires removal of Penilloaldehyde to achieve viable yield |
| Comparator Or Baseline | Process where Penilloaldehyde byproduct is not removed |
| Quantified Difference | Yield is reduced to 'substantially zero' when Penilloaldehyde is present in an aqueous alcoholic menstruum. |
| Conditions | Industrial synthesis of D-penicillamine from penicillin via a penicillamine-mercuric salt complex intermediate. |
This makes procuring pure Penilloaldehyde essential as a reference standard to develop, validate, and monitor the critical purification step that ensures process viability and high yield.
The degradation of Penicillin G results in a complex mixture of products including penilloic acid, penicilloic acid, and isopenillic acid, with the relative concentrations being highly dependent on environmental conditions. For accurate quality control in pharmaceutical manufacturing or for environmental fate studies in wastewater, a specific analytical standard for Penilloaldehyde is necessary to chromatographically resolve and unambiguously quantify it against these other closely related, and often more abundant, degradation products.
| Evidence Dimension | Analyte Identification Specificity |
| Target Compound Data | Serves as a unique chromatographic and mass spectrometric reference for phenylacetylaminoacetaldehyde. |
| Comparator Or Baseline | Crude degraded penicillin mixture or other purified degradants (penilloic acid, penicilloic acid). |
| Quantified Difference | Provides a unique retention time and fragmentation pattern essential for specific quantification, which is impossible with a mixed or incorrect standard. |
| Conditions | Liquid chromatography–mass spectrometry (LC-MS) analysis of pharmaceutical formulations or environmental water samples. |
Regulatory compliance and accurate stability testing demand the use of specific, pure reference standards for each potential impurity; a generic 'degradant' standard is insufficient.
As a certified reference material for developing and validating the critical purification step in the synthesis of D-penicillamine from penicillin. Its use is essential to establish protocols that effectively remove this yield-limiting byproduct, ensuring the economic viability of the manufacturing process.
For use in HPLC or LC-MS methods to identify and quantify Penilloaldehyde as a specific impurity in Penicillin G active pharmaceutical ingredients (APIs) and finished drug products. This is critical for stability testing and ensuring product purity meets regulatory specifications.
In immunological research, pure Penilloaldehyde can be used to study the specific haptenic potential of this aldehyde metabolite in IgE-mediated penicillin allergies, differentiating its role from the more commonly studied major determinants (e.g., penicilloyl) and other minor determinants like penicilloate and penilloate.